

An In-Depth Technical Guide to the Chemical Synthesis of Triflusulfuron-methyl

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Compound of Interest

Compound Name: **Triflusulfuron-methyl**

Cat. No.: **B1682544**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of **Triflusulfuron-methyl**, a selective post-emergence sulfonylurea herbicide. The synthesis is presented as a convergent two-step process, involving the preparation of a key triazine intermediate and a sulfonyl isocyanate intermediate, followed by their coupling to form the final product. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Strategy

The industrial synthesis of **Triflusulfuron-methyl** follows a convergent approach, which enhances efficiency and allows for the separate optimization of the synthesis of two key intermediates. The overall process can be summarized as follows:

- Synthesis of the Triazine Intermediate: Preparation of 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.
- Synthesis of the Sulfonyl Intermediate: Preparation of methyl 2-(isocyanatosulfonyl)-3-methylbenzoate.
- Coupling Reaction: Reaction of the triazine and sulfonyl intermediates to form the sulfonylurea bridge, yielding **Triflusulfuron-methyl**.

This strategy allows for the purification of each intermediate before the final coupling step, which is crucial for achieving high purity in the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Triflusulfuron-methyl** and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale of the synthesis.

Step	Reactants	Product	Solvent	Catalyst/Reagent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
Synthesis of Triazine Intermediate								
1.	Cyanuric chloride, 2,2,2-trifluoro ethanol, Sodium hydroxide	2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine	Acetone/Water	-	0-5	2-4	>90	~95
2.	2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, Dimethylamine	2-(dimethylamino)-4-(2,2,2-trifluoroethoxy)-1,3,5-triazine	Dichloromethane	Triethylamine	Room Temp.	1-3	>90	~97
3.	2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine	2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine	Ethanol	-	80	4-6	>85	>98

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1.	Diazotiz ation & Sulfonyl ation	Methyl 2- amino- 3- methylb enzoate ,	Methyl 2- (chloros ulfonyl)- 3- methylb enzoate	Acetic acid	-10 to 25	-	>70	-
2.	Isocyan ate Formati on	Methyl 2- (chloros ulfonyl)- 3- methylb enzoate ,	Methyl 2- (isocya natosulf onyl)-3- methylb enzoate	Toluene	-	Reflux	-	High

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(pure)

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Experimental Protocols

Synthesis of 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

The synthesis of the triazine intermediate is a three-step process starting from cyanuric chloride, taking advantage of the differential reactivity of the chlorine atoms at different temperatures.

Step 1: Synthesis of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in acetone.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a solution of 2,2,2-trifluoroethanol (1 equivalent) and sodium hydroxide (1 equivalent) in water to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.
- Stir the reaction mixture at this temperature for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Step 2: Synthesis of 2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

- Dissolve 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
- In a separate flask, dissolve dimethylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Add the dimethylamine solution dropwise to the stirred solution of the triazine at room temperature over 30 minutes.
- Stir the reaction mixture for 1-3 hours.
- Monitor the reaction progress by TLC.

- Once the reaction is complete, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

- In a sealed reaction vessel, dissolve the 2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine intermediate (1 equivalent) in ethanol.
- Add an excess of aqueous ammonia (e.g., 25% solution).
- Heat the mixture to 80 °C and maintain this temperature for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Wash the resulting solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Synthesis of Methyl 2-(isocyanatosulfonyl)-3-methylbenzoate

This key intermediate can be synthesized from methyl 2-amino-3-methylbenzoate.

Step 1: Synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate

- Methyl 2-amino-3-methylbenzoate is subjected to diazotization by reacting it with sodium nitrite and concentrated hydrochloric acid in an acetic acid solvent at a temperature range of -10°C to 5°C.^[1]

- The resulting diazonium salt is then reacted with sulfur dioxide in the same acetic acid solvent at a temperature between 10°C and 25°C to form the sulfonyl chloride.[1]
- This one-step reaction typically yields 2-chlorosulfonyl-3-methylbenzoic acid methyl ester with a yield greater than 70%. [1]

Step 2: Synthesis of Methyl 2-(isocyanatosulfonyl)-3-methylbenzoate

- The methyl 2-(chlorosulfonyl)-3-methylbenzoate is then converted to the corresponding isocyanate.
- This is typically achieved by reacting the sulfonyl chloride with a phosgenating agent, such as phosgene or a phosgene equivalent like triphosgene, in an inert solvent like toluene under reflux.

Final Coupling Reaction and Purification

The final step in the synthesis of **Triflusulfuron-methyl** is the coupling of the two key intermediates.

Step 1: Synthesis of **Triflusulfuron-methyl**

- In a reaction vessel, dissolve 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane.
- To this solution, add a solution of methyl 2-(isocyanatosulfonyl)-3-methylbenzoate (1 equivalent) in the same solvent dropwise at room temperature.
- The reaction mixture is stirred at room temperature for approximately 12 hours. The progress of the reaction can be monitored by TLC or HPLC.
- The reaction forms the characteristic sulfonylurea bridge of **Triflusulfuron-methyl**. [2]

Step 2: Purification of **Triflusulfuron-methyl**

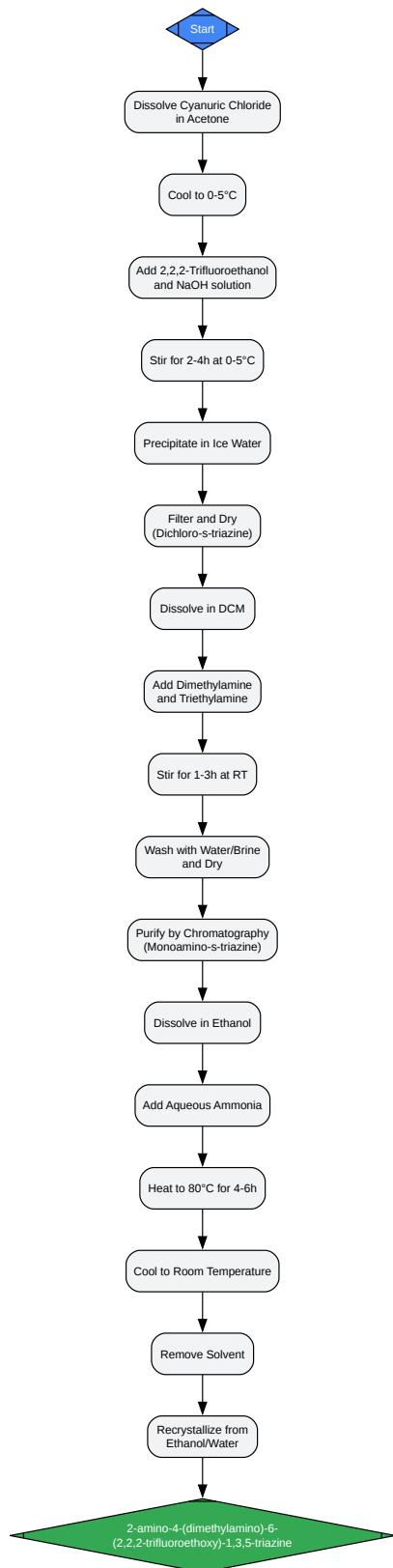
- After the reaction is complete, the solvent is removed under reduced pressure.

- The crude product is then purified by recrystallization. A suitable solvent for recrystallization is methanol.^[3]
- The crude solid is dissolved in a minimal amount of hot methanol and allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- The pure crystals of **Triflusulfuron-methyl** are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

Visualizing the Synthesis

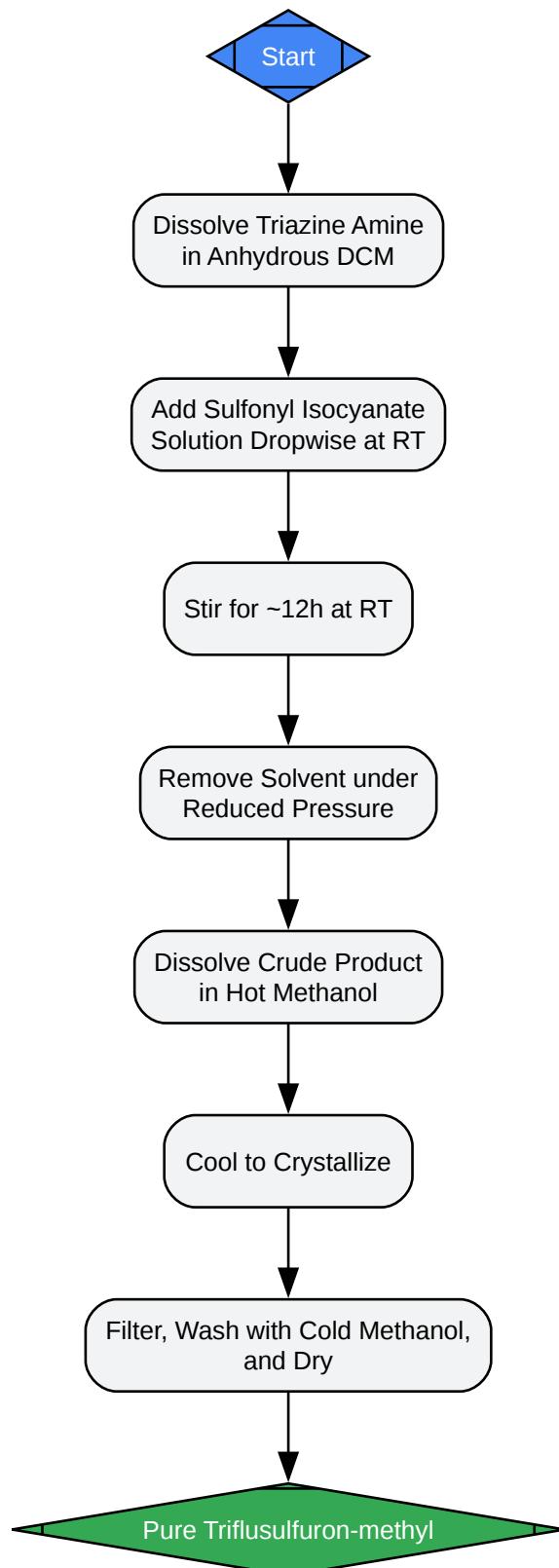
The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways.

Caption: Overall synthetic scheme for **Triflusulfuron-methyl**.



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Caption: Experimental workflow for the synthesis of the triazine intermediate.

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